molecular formula C11H18N2O3 B13249212 1-[5-(Aminomethyl)oxolane-2-carbonyl]piperidin-4-one

1-[5-(Aminomethyl)oxolane-2-carbonyl]piperidin-4-one

Cat. No.: B13249212
M. Wt: 226.27 g/mol
InChI Key: UIGOAQPCIPFMMG-UHFFFAOYSA-N
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Description

Chemical Name: 1-[5-(Aminomethyl)oxolane-2-carbonyl]piperidin-4-one CAS No.: 1823270-52-5 Molecular Formula: C₁₁H₁₈N₂O₃ Molecular Weight: 226.270 g/mol IUPAC Name: 1-[5-(Aminomethyl)oxolane-2-carbonyl]piperidin-4-one

This compound features a piperidin-4-one core substituted with a 5-(aminomethyl)oxolane-2-carbonyl group. It is supplied by BLD Pharmatech Ltd. as a research chemical for pharmaceutical and biotechnological applications .

Properties

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

1-[5-(aminomethyl)oxolane-2-carbonyl]piperidin-4-one

InChI

InChI=1S/C11H18N2O3/c12-7-9-1-2-10(16-9)11(15)13-5-3-8(14)4-6-13/h9-10H,1-7,12H2

InChI Key

UIGOAQPCIPFMMG-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1CN)C(=O)N2CCC(=O)CC2

Origin of Product

United States

Preparation Methods

The synthesis of 1-[5-(Aminomethyl)oxolane-2-carbonyl]piperidin-4-one involves several steps, including cyclization, amination, and hydrogenation reactionsIndustrial production methods often involve multicomponent reactions and the use of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

1-[5-(Aminomethyl)oxolane-2-carbonyl]piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

1-[5-(Aminomethyl)oxolane-2-carbonyl]piperidin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[5-(Aminomethyl)oxolane-2-carbonyl]piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares the target compound with three structurally related piperidin-4-one derivatives:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups
1-[5-(Aminomethyl)oxolane-2-carbonyl]piperidin-4-one 1823270-52-5 C₁₁H₁₈N₂O₃ 226.270 Oxolane, aminomethyl, ketone
1-[(5-Bromothien-2-yl)carbonyl]piperidin-4-one N/A C₁₀H₁₀BrNO₂S 288.161 Bromothiophene, ketone, sulfur heterocycle
5-{1-[(4-Bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one 318255-92-4 C₂₁H₂₀BrN₅O₂ 466.330 Bromophenyl, triazolone, acetyl
1-[(Benzyloxy)carbonyl]piperidin-4-one 2092336-25-7 C₁₄H₁₇NO₃ 247.290 Benzyloxycarbonyl (Cbz), ketone
Key Observations:

Functional Group Diversity: The target compound contains an aminomethyl-oxolane group, which confers both hydrophilicity and conformational constraints .

Molecular Weight and Solubility :

  • The target compound has the lowest molecular weight (226.27 g/mol) , suggesting better solubility in polar solvents compared to bromothiophene (288.16 g/mol) or triazolone derivatives (466.33 g/mol) .
  • The benzyloxycarbonyl (Cbz) derivative (247.29 g/mol) has intermediate solubility, influenced by the hydrophobic benzyl group .

Hydrogen-Bonding Capacity: The aminomethyl group in the target compound enables hydrogen bonding with biological targets (e.g., enzymes or receptors), a feature absent in the bromothiophene and triazolone analogues . The triazolone derivative’s amide and triazolone groups may participate in hydrogen bonding but with reduced efficiency due to steric bulk .

Research and Application Context

  • Target Compound: Likely explored for CNS drug development due to its balance of hydrophilicity (aminomethyl) and rigidity (oxolane), which are critical for blood-brain barrier penetration .
  • Bromothiophene Derivative : The bromine atom and thiophene ring make this compound a candidate for catalysis or material science , where halogen bonds and sulfur interactions are advantageous .

Biological Activity

1-[5-(Aminomethyl)oxolane-2-carbonyl]piperidin-4-one is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

1-[5-(Aminomethyl)oxolane-2-carbonyl]piperidin-4-one can be described by the following structural formula:

PropertyValue
Molecular Formula C12H18N2O3
Molecular Weight 234.28 g/mol
IUPAC Name 1-[5-(Aminomethyl)oxolane-2-carbonyl]piperidin-4-one
Canonical SMILES CC(C(=O)N1CCC(CC1)C(=O)N)N

The biological activity of 1-[5-(Aminomethyl)oxolane-2-carbonyl]piperidin-4-one is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The oxolane ring and piperidine core facilitate interactions through hydrogen bonding and hydrophobic interactions, which are crucial for modulating target activity.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as a reversible inhibitor of certain enzymes, which may play a role in metabolic pathways relevant to disease states.
  • Receptor Modulation : Interaction with neurotransmitter receptors suggests possible applications in neuropharmacology.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For example, it has been evaluated for its effects on various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast Cancer)19.9Induction of apoptosis
OVCAR-3 (Ovarian Cancer)31.5Inhibition of cell proliferation
COV318 (Ovarian Cancer)43.9Cell cycle arrest

These findings indicate that the compound may disrupt critical cellular processes in cancer cells, leading to reduced viability.

Neuropharmacological Studies

In addition to anticancer activity, the compound has been studied for its effects on neurotransmitter systems. Preliminary data suggest it may act as a modulator of serotonin and dopamine receptors, which are significant targets in the treatment of psychiatric disorders.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of 1-[5-(Aminomethyl)oxolane-2-carbonyl]piperidin-4-one. Modifications to the piperidine and oxolane moieties can significantly influence potency and selectivity:

ModificationEffect on Activity
Substitution on PiperidineEnhanced receptor affinity
Oxolane ring modificationsImproved metabolic stability

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